Cas no 1803792-68-8 (Ethyl 6-iodo-2-(trifluoromethyl)nicotinate)

Ethyl 6-iodo-2-(trifluoromethyl)nicotinate is a fluorinated nicotinate derivative featuring both an iodo substituent and a trifluoromethyl group on its pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings due to the reactive iodine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. The ethyl ester functionality further facilitates derivatization into carboxylic acids or amides. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science research.
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate structure
1803792-68-8 structure
Product name:Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
CAS No:1803792-68-8
MF:C9H7F3INO2
Molecular Weight:345.057065248489
CID:4907003

Ethyl 6-iodo-2-(trifluoromethyl)nicotinate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
    • インチ: 1S/C9H7F3INO2/c1-2-16-8(15)5-3-4-6(13)14-7(5)9(10,11)12/h3-4H,2H2,1H3
    • InChIKey: XPZRGYIAPMMMJF-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=O)OCC)C(C(F)(F)F)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 39.2

Ethyl 6-iodo-2-(trifluoromethyl)nicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029004317-250mg
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
1803792-68-8 95%
250mg
$1,078.00 2022-04-02
Alichem
A029004317-500mg
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
1803792-68-8 95%
500mg
$1,769.25 2022-04-02
Alichem
A029004317-1g
Ethyl 6-iodo-2-(trifluoromethyl)nicotinate
1803792-68-8 95%
1g
$3,184.50 2022-04-02

Ethyl 6-iodo-2-(trifluoromethyl)nicotinate 関連文献

Ethyl 6-iodo-2-(trifluoromethyl)nicotinateに関する追加情報

Ethyl 6-Iodo-2-(Trifluoromethyl)Nicotinate: A Comprehensive Overview

Ethyl 6-iodo-2-(trifluoromethyl)nicotinate, with the CAS number 1803792-68-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which includes an iodine atom at the 6-position and a trifluoromethyl group at the 2-position of the nicotinate backbone. The combination of these substituents imparts distinctive chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.

The nicotinate moiety, derived from nicotinic acid, serves as a versatile scaffold for various chemical modifications. In this case, the substitution pattern of ethyl 6-iodo-2-(trifluoromethyl)nicotinate is particularly intriguing. The iodine atom at position 6 introduces electronic effects that can influence the compound's reactivity and bioavailability. Meanwhile, the trifluoromethyl group at position 2 adds steric bulk and enhances lipophilicity, which are critical factors in drug design. These features make ethyl 6-iodo-2-(trifluoromethyl)nicotinate a promising candidate for exploring novel pharmacological agents.

Recent studies have highlighted the potential of ethyl 6-iodo-2-(trifluoromethyl)nicotinate in targeting specific biological pathways. For instance, researchers have investigated its ability to modulate ion channels, which are crucial for various physiological processes. The compound's unique structure allows it to interact with these channels in a manner that could be harnessed for treating conditions such as epilepsy or chronic pain. Furthermore, its trifluoromethyl group has been shown to enhance stability and bioavailability, making it a more viable option for drug delivery systems.

In addition to its pharmacological applications, ethyl 6-iodo-2-(trifluoromethyl)nicotinate has also been explored in agrochemical research. Its ability to inhibit certain enzymes associated with plant pathogens has raised hopes for developing new pesticides or fungicides. This dual applicability underscores the compound's versatility and underscores the importance of continued research into its properties.

From a synthetic perspective, ethyl 6-iodo-2-(trifluoromethyl)nicotinate can be synthesized through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the substitution pattern and enable researchers to explore structural analogs with varying substituents. Such flexibility is essential for optimizing the compound's pharmacokinetic properties and minimizing potential side effects.

Looking ahead, ethyl 6-iodo-2-(trifluoromethyl)nicotinate represents a valuable tool in both academic and industrial research settings. Its unique combination of structural features and biological activity positions it as a key molecule for advancing our understanding of drug design principles. As ongoing studies continue to uncover new insights into its mechanisms of action, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.

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